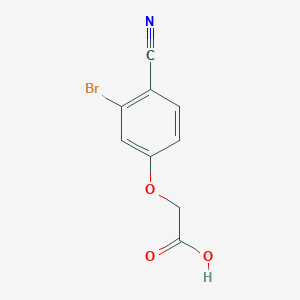
2-(3-Bromo-4-cyanophenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-cyanophenoxy)acetic acid is a chemical compound with the CAS Number: 1702857-75-7 . It has a molecular weight of 256.06 and its IUPAC name is 2-(3-bromo-4-cyanophenoxy)acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 2-(3-Bromo-4-cyanophenoxy)acetic acid is C9H6BrNO3. The InChI code for the compound is 1S/C9H6BrNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13) .Physical And Chemical Properties Analysis
2-(3-Bromo-4-cyanophenoxy)acetic acid is a powder that is stored at room temperature . It has a molecular weight of 256.06 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
2-(3-Bromo-4-cyanophenoxy)acetic acid: has shown promise as an anti-inflammatory agent. Researchers have explored its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and modulation of immune responses. By understanding its mechanisms of action, scientists aim to develop novel therapeutic approaches for various inflammatory diseases .
Plant Growth Regulators
In agriculture and horticulture, this compound has been investigated as a plant growth regulator. It may influence plant growth, development, and stress responses. Researchers study its impact on seed germination, root elongation, and overall plant health. By elucidating its effects, they hope to enhance crop yield and stress tolerance .
Herbicide Development
Due to its structural similarity to natural plant hormones, 2-(3-Bromo-4-cyanophenoxy)acetic acid has been explored as a potential herbicide. Researchers investigate its ability to disrupt plant growth processes selectively, leading to weed control without harming crops. Developing effective herbicides is crucial for sustainable agriculture .
Chemical Synthesis and Derivatives
Scientists have used this compound as a building block in chemical synthesis. By modifying its structure, they create derivatives with diverse properties. These derivatives may find applications in drug discovery, materials science, and other fields. Researchers explore the synthesis of analogs to optimize desired properties .
Catalytic Applications
In catalysis, 2-(3-Bromo-4-cyanophenoxy)acetic acid has been investigated as a potential ligand or catalyst precursor. Researchers study its coordination chemistry with transition metals, aiming to develop efficient catalytic systems for organic transformations. These applications can impact green chemistry and industrial processes .
Pharmaceutical Research
The compound’s unique structure makes it an interesting subject for pharmaceutical research. Scientists explore its interactions with biological targets, such as enzymes or receptors. By understanding its binding modes and potential therapeutic effects, they may uncover new drug candidates for various diseases .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in various chemical reactions, suggesting that this compound may interact with a variety of biological targets .
Mode of Action
The bromo group is a good leaving group, which could facilitate nucleophilic substitution reactions. The cyano group, being a polar group, could engage in various interactions with biological targets .
Biochemical Pathways
Compounds with similar structures have been involved in various chemical reactions, suggesting that this compound may affect a range of biochemical pathways .
Propiedades
IUPAC Name |
2-(3-bromo-4-cyanophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACUVBBPVMJMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-cyanophenoxy)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)
![6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2766472.png)

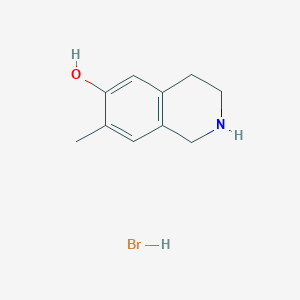

![5-[(1-Phenylmethoxycarbonylpiperidin-2-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2766483.png)
![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)
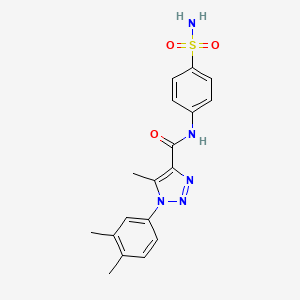
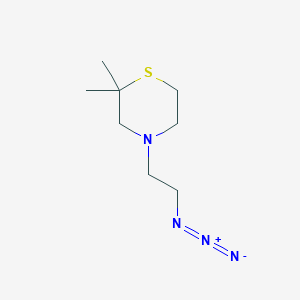
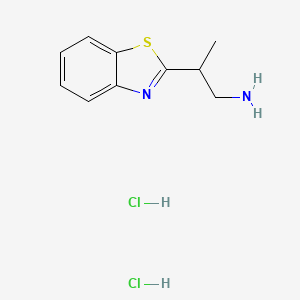
![N,6-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2766490.png)
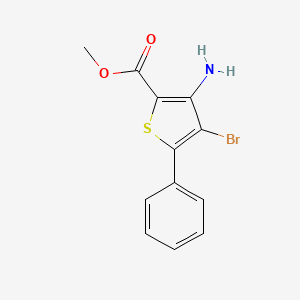
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2766492.png)
![2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2766494.png)